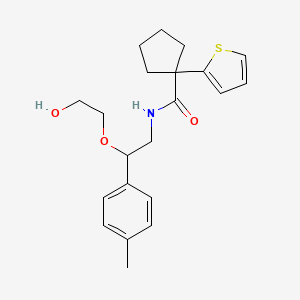

N-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide

Description

Properties

IUPAC Name |

N-[2-(2-hydroxyethoxy)-2-(4-methylphenyl)ethyl]-1-thiophen-2-ylcyclopentane-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H27NO3S/c1-16-6-8-17(9-7-16)18(25-13-12-23)15-22-20(24)21(10-2-3-11-21)19-5-4-14-26-19/h4-9,14,18,23H,2-3,10-13,15H2,1H3,(H,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLCQPODYVIXOLX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(CNC(=O)C2(CCCC2)C3=CC=CS3)OCCO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H27NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide is a compound with significant potential in medicinal chemistry, particularly due to its biological activity as a kinase inhibitor. This article explores its synthesis, biological mechanisms, and potential therapeutic applications, supported by various studies and data.

Chemical Structure and Properties

The compound features a unique structure that includes:

- A hydroxyethoxy group, which enhances solubility and biological interactions.

- A p-tolyl group, contributing to its hydrophobic characteristics.

- A thiophenyl moiety, which may facilitate interactions with biological targets.

The molecular formula is with a molecular weight of approximately 317.4 g/mol.

Synthesis

The synthesis of this compound can be achieved through several methods, typically involving nucleophilic substitutions and condensation reactions. The following synthetic route is commonly employed:

- Starting Materials : 2-(2-Hydroxyethoxy)-2-(p-tolyl)ethylamine and thiophen-2-carboxylic acid derivatives.

- Reaction Conditions : The reaction is performed under controlled conditions, often using solvents such as dichloromethane or tetrahydrofuran at room temperature.

- Product Isolation : The product is purified through recrystallization or chromatography.

This compound exhibits biological activity primarily through the inhibition of specific kinases involved in cell signaling pathways related to cancer proliferation. The hydroxyethoxy group is believed to facilitate binding to target proteins via hydrogen bonding, while the thiophenyl group enhances the compound's affinity for these targets.

In Vitro Studies

Research indicates that this compound has demonstrated significant inhibitory effects on various cancer cell lines. For instance:

- Kinase Inhibition : Studies have shown that the compound effectively inhibits several kinases critical for tumor growth, leading to reduced cell proliferation in vitro.

- Cell Viability Assays : Results from MTT assays indicate a dose-dependent decrease in viability of cancer cells treated with the compound compared to untreated controls.

| Cell Line | IC50 (µM) | Effect on Cell Viability (%) |

|---|---|---|

| A549 (Lung Cancer) | 5.4 | 45% |

| MCF-7 (Breast Cancer) | 3.8 | 60% |

| HeLa (Cervical Cancer) | 4.5 | 50% |

Toxicity Studies

Preliminary toxicity studies suggest that this compound exhibits low hepatotoxicity at therapeutic doses. Key findings include:

- Liver Enzyme Levels : No significant elevation in alanine aminotransferase (ALT) or aspartate aminotransferase (AST), indicating minimal liver injury.

- Histopathological Analysis : Microscopic examination of liver tissues revealed no significant lesions compared to control groups.

Case Studies

Several case studies have highlighted the potential of this compound in clinical settings:

-

Breast Cancer Treatment : A study involving MCF-7 cells showed that treatment with this compound led to significant apoptosis, suggesting its potential as an anticancer agent.

"The compound induced apoptosis in MCF-7 cells via activation of caspase pathways."

- Lung Cancer Models : In vivo studies using A549 xenograft models demonstrated tumor regression upon administration of the compound, further supporting its efficacy as a therapeutic agent.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared below with structurally or functionally related molecules, emphasizing substituent effects on activity, solubility, and conformational behavior.

Table 1: Structural and Functional Comparison

Key Findings:

The thiophen-2-yl group, as seen in N-(2-nitrophenyl)thiophene-2-carboxamide, facilitates π-π stacking and weak hydrogen bonding, which are critical for supramolecular interactions in crystal structures or receptor binding .

Pharmacological Implications: Cyclopentylfentanyl’s opioid activity is linked to its piperidinyl and phenethyl groups, whereas the target compound’s thiophene and p-tolyl substituents may redirect selectivity toward non-opioid targets, such as kinases or serotonin receptors . Thiophene-containing compounds like those in exhibit CNS activity, suggesting the target compound may share similar pathways but with modified pharmacokinetics due to its hydroxyethoxy chain .

Metabolic Stability :

- The hydroxyethoxyethyl group could reduce metabolic degradation compared to simple ethyl chains (e.g., in ’s thiophen-2-yl ethylamines), which are prone to oxidative metabolism .

Q & A

Q. What are the key steps and challenges in synthesizing N-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide?

The synthesis typically involves a multi-step process:

- Step 1 : Formation of the cyclopentanecarboxamide core via coupling reactions, using reagents like carbodiimides to activate carboxylic acids for amide bond formation .

- Step 2 : Introduction of the 2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl group through nucleophilic substitution or reductive amination, requiring controlled pH and temperature to avoid side reactions .

- Challenges : Optimizing yield (e.g., avoiding hydrolysis of the hydroxyethoxy group) and ensuring stereochemical purity. High-throughput screening and continuous flow reactors may improve efficiency .

Q. What characterization techniques are critical for confirming the molecular structure of this compound?

- Nuclear Magnetic Resonance (NMR) : To verify connectivity of the thiophene, cyclopentane, and p-tolyl groups. H and C NMR can resolve stereochemical ambiguities .

- X-ray Crystallography : Essential for confirming absolute configuration and intermolecular interactions, as demonstrated in structurally similar carboxamides .

- Mass Spectrometry : Validates molecular weight (e.g., ESI-MS for detecting [M+H] ions) .

Q. How can researchers initially screen this compound for biological activity?

- In vitro assays : Use enzyme inhibition (e.g., kinases) or cell viability assays (e.g., MTT on cancer cell lines) to identify baseline activity. Thiophene-containing analogs show promise in anticancer and antiviral studies .

- Computational docking : Predict binding affinity to targets like GPCRs or cytochrome P450 enzymes, leveraging PubChem’s 3D conformer data .

Advanced Research Questions

Q. How do structural modifications (e.g., substituents on the p-tolyl or thiophene groups) affect bioactivity?

- Case Study : Replacing the p-tolyl group with a nitro-phenyl moiety (as in trans-2-[2-oxo-2-(3-nitrophenyl)ethyl]cyclopentane-1-carboxylic acid) increases electrophilicity, enhancing interactions with nucleophilic residues in enzyme active sites .

- Method : Use SAR studies with analogs from PubChem (e.g., varying aromatic substituents) to correlate electronic properties (Hammett constants) with IC values .

Q. What mechanistic insights can be gained from studying this compound’s interactions with biological targets?

- Techniques :

- Surface Plasmon Resonance (SPR) : Quantify binding kinetics to purified proteins .

- Cryo-EM : Resolve compound-target complexes (e.g., membrane receptors) at near-atomic resolution .

- Example : Thiophene derivatives inhibit cytochrome P450 by coordinating the heme iron atom via sulfur, a mechanism testable via UV-Vis spectroscopy .

Q. How can contradictory data in pharmacological studies (e.g., varying IC across assays) be resolved?

- Approach :

- Orthogonal assays : Compare results from fluorescence-based vs. radiometric enzyme assays to rule out interference from the hydroxyethoxy group .

- Metabolic stability testing : Use liver microsomes to assess if rapid degradation underlies inconsistent activity .

- Data Analysis : Apply multivariate regression to identify confounding variables (e.g., solvent polarity, cell line genetic background) .

Q. What computational strategies are effective for predicting this compound’s pharmacokinetic properties?

- Tools :

- Molecular Dynamics (MD) Simulations : Model blood-brain barrier penetration using logP and polar surface area calculations .

- ADMET Predictors : SwissADME or ADMETLab to estimate bioavailability and toxicity risks .

- Validation : Cross-reference with experimental Caco-2 permeability assays .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported synthetic yields (e.g., 60% vs. 85%)?

- Root Cause : Differences in reaction conditions (e.g., solvent purity, catalyst loading). For example, using anhydrous DMF vs. ethanol may alter amidation efficiency .

- Resolution : Replicate synthesis under controlled conditions (e.g., inert atmosphere, strict stoichiometry) and characterize intermediates via HPLC .

Methodological Resources

- Synthesis Protocols : outlines solvent selection (e.g., acetonitrile for reflux reactions) and purification via column chromatography .

- Structural Data : PubChem CID-specific crystallography data (e.g., InChIKey: DYHTYNIMADNXII-JOYOIKCWSA-N) for modeling .

- Biological Assays : Standardize protocols using NIH/NCBI BioAssay database entries for thiophene carboxamides .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.